molecular formula C10H11N3O B12826985 1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone

1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B12826985
M. Wt: 189.21 g/mol
InChI Key: CWHDQIIIPWYKDP-UHFFFAOYSA-N
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Description

1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The structure of this compound includes an imidazole ring fused to a benzene ring, with an amino group and a methyl group attached to the imidazole ring.

Preparation Methods

The synthesis of 1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .

Scientific Research Applications

1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(2-amino-6-methylbenzimidazol-1-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-6-3-4-8-9(5-6)13(7(2)14)10(11)12-8/h3-5H,1-2H3,(H2,11,12)

InChI Key

CWHDQIIIPWYKDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2C(=O)C)N

Origin of Product

United States

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